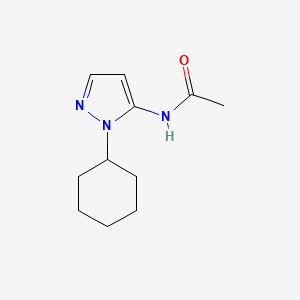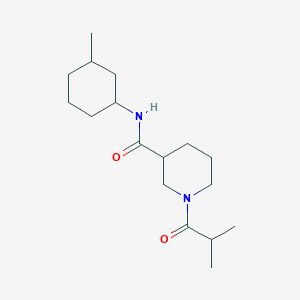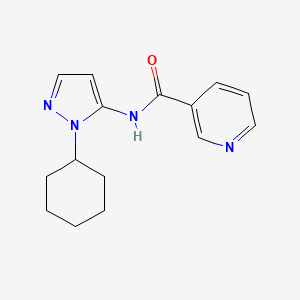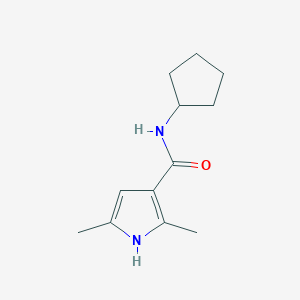
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide, also known as CFZ, is a small molecule inhibitor that has shown promising results in various scientific research applications. CFZ belongs to the class of proteasome inhibitors, which are used to treat cancer and other diseases.
Mecanismo De Acción
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide works by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. This compound has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a potent inhibitor of the proteasome, and its use can lead to off-target effects. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of the proteasome, which leads to the death of cancer cells and the reduction of inflammation. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-cyclohexylpyrazole in the presence of a base such as triethylamine. The reaction mixture is then purified through column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-9-5-4-8-13(14)16(21)19-15-10-11-18-20(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINHALVGZRYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)






![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)


![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)


